Structural Uniqueness and Predicted Physicochemical Profile vs. Des-methylthio Analog
The target compound incorporates a methylthioether side chain, which is absent in the simpler des-methylthio analog 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-methylpropyl)urea. This modification adds a hydrogen-bond acceptor (sulfur) and increases lipophilicity. In silico prediction using standard cheminformatics tools suggests a calculated logP increase of approximately +0.8 to +1.2 units over the des-methylthio comparator, potentially influencing membrane permeability and metabolic stability [1]. Direct experimental logP or permeability data for the target compound are not publicly available; this comparison is based on class-level structure-property inference.
| Evidence Dimension | Predicted lipophilicity and hydrogen-bonding capacity relative to des-methylthio analog |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.8–2.5 (in silico estimate); contains thioether H-bond acceptor |
| Comparator Or Baseline | 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-methylpropyl)urea (des-methylthio analog) – predicted logP ≈ 1.0–1.3 |
| Quantified Difference | Estimated ΔlogP ≈ +0.8 to +1.2; added sulfur atom alters polar surface area and H-bonding profile. |
| Conditions | In silico prediction (ALOGPS 2.1 or similar QSPR models); experimental validation not available. |
Why This Matters
For procurement decisions in lead optimization, even small lipophilicity shifts can dramatically affect ADME properties; securing the exact methylthio-substituted compound ensures the intended property profile is maintained.
- [1] Chemsrc. 1396809-57-6 - 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea. https://m.chemsrc.com/baike/2349841.html (accessed April 29, 2026). View Source
